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Compound of Interest

Compound Name: 7-Fluoro-6-Nitro-4(H)-Quinazoline

Cat. No.: B8677140

Get Quote

Executive Summary & Compound Identity
7-Fluoro-6-nitroquinazolin-4(3H)-one serves as the electrophilic core for nucleophilic aromatic

substitution (SNAr) reactions in drug development.[1] Its purity is paramount, as regioisomers

(e.g., 8-nitro variants) can lead to inactive or toxic pharmaceutical impurities.

This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

signatures required to validate the identity and purity of this scaffold.
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Parameter Details

IUPAC Name 7-Fluoro-6-nitroquinazolin-4(3H)-one

Common Synonyms
7-Fluoro-6-nitro-4-hydroxyquinazoline; 7-Fluoro-

6-nitro-4(H)-quinazoline

CAS Number 162012-69-3

Molecular Formula C₈H₄FN₃O₃

Exact Mass 209.02 g/mol

Appearance Yellow to pale-orange solid

Synthesis & Structural Context
Understanding the synthesis is crucial for interpreting spectral impurities. The standard route

involves the nitration of 7-fluoroquinazolin-4(3H)-one.[1]
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Figure 1: Synthetic pathway highlighting the origin of the target scaffold and potential

regioisomeric impurities.[1]

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation to verify the position of the

nitro and fluoro groups.

Experimental Protocol
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Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Concentration: 10 µM.

MS Data Summary
Ion Species m/z (Observed) Identity Notes

[M+H]⁺ 210.0
Protonated Molecular

Ion

Base peak.[1] Odd

mass indicates odd

nitrogen count (3N).

[M+Na]⁺ 232.0 Sodium Adduct
Common in non-

desalted samples.

[2M+H]⁺ 419.0 Dimer
Observed at high

concentrations.

Fragmentation Logic (MS/MS)
The fragmentation pattern is driven by the stability of the quinazoline core. The primary loss

channels involve the nitro group and the pyrimidine ring.

[M+H]+ 
 m/z 210

[M+H - NO2]+ 
 m/z 164

- NO2 (46 Da)

[M+H - CO]+ 
 m/z 182

- CO (28 Da)

[M+H - NO2 - CO]+ 
 m/z 136

- CO - NO2
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Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

Proton NMR (¹H NMR) Characterization
Objective: Validate the substitution pattern. The key is distinguishing the H5 and H8 protons

based on coupling constants (J-values) with the Fluorine atom.

Experimental Protocol
Solvent:DMSO-d₆ is recommended due to solubility issues in CDCl₃.[1] (Note: Some

literature cites CDCl₃, but DMSO provides sharper resolution for polar quinazolinones).

Frequency: 300 MHz or higher.

Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

¹H NMR Data Table (300 MHz)
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Shift (δ
ppm)

Multiplicity Integral
Coupling
(Hz)

Assignment
Structural
Logic

12.83 Broad Singlet 1H - NH (Pos 3)

Exchangeabl

e proton;

confirms the

"one"

tautomer.[1]

8.72 Doublet (d) 1H J ≈ 7.5 Hz H5

Most

Deshielded.

Peri-effect

from C=O

and ortho to -

NO₂. Coupled

to F (meta).

8.32 Singlet (s) 1H - H2

Characteristic

isolated

proton

between the

two

Nitrogens.

7.79 Doublet (d) 1H J ≈ 10.5 Hz H8

Upfield

relative to H5.

Ortho to F

(large

coupling) and

meta to -NO₂.

Scientist’s Insight: The Coupling Constants
The fluorine atom at position 7 creates distinct splitting patterns:

H8 (Ortho to F): Expect a larger coupling constant (JH-F ≈ 9–11 Hz).

H5 (Meta to F): Expect a smaller coupling constant (JH-F ≈ 6–8 Hz). Use these J-values to

distinguish H5 from H8 definitively. If H5 appears as a singlet, the resolution may be too low
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to resolve the meta-coupling.

Carbon-13 NMR (¹³C NMR) Expectations
Objective: Confirm the carbon skeleton and the presence of the C-F bond.[2]

C4 (Carbonyl): ~158–160 ppm.

C7 (C-F): ~155–165 ppm. Distinctive Doublet (JC-F ≈ 250–260 Hz). This large splitting is the

fingerprint of the C-F bond.

C2 (N=CH-N): ~148 ppm.

C6 (C-NO₂): ~135–140 ppm.

Quality Control & Impurity Analysis
When synthesizing or sourcing this intermediate, watch for these common issues:

Regioisomer (8-Nitro): In the ¹H NMR, the coupling patterns of the aromatic protons will

change. The 8-nitro isomer would likely show two doublets with smaller meta-coupling or

different shielding patterns.[1]

Incomplete Nitration: Presence of 7-fluoroquinazolin-4(3H)-one (Starting Material).[2] Look

for protons at δ 8.1 (dd) and δ 7.4 (td) lacking the strong deshielding of the nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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